Digallium sodium dioxide

Description

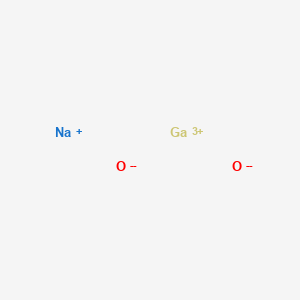

Digallium sodium dioxide (CAS No. 12063-93-3) is a heterocyclic organic compound with the molecular formula GaO₂Na and a molecular weight of 124.71 g/mol. Its structure comprises gallium (Ga³⁺), sodium (Na⁺), and two oxide (O²⁻) ions, as represented by the canonical SMILES notation: [O-2].[O-2].[Na+].[Ga+3] . The compound is characterized by a purity level of 0.96 and is classified under EC number 235-056-7.

Properties

CAS No. |

12063-93-3 |

|---|---|

Molecular Formula |

Ga2NaO2+ |

Molecular Weight |

124.71 g/mol |

IUPAC Name |

gallium;sodium;oxygen(2-) |

InChI |

InChI=1S/Ga.Na.2O/q+3;+1;2*-2 |

InChI Key |

RCVYHGLQSIFHRY-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[Na+].[Ga+3] |

Canonical SMILES |

[O-2].[O-2].[Na+].[Ga+3] |

Other CAS No. |

12063-93-3 |

Synonyms |

digallium sodium dioxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Notes:

- Digallium magnesium tetraoxide (Ga₂MgO₄) shares a gallium-oxygen backbone but incorporates magnesium, resulting in a higher molecular weight (227.75 g/mol) compared to this compound (124.71 g/mol). Its structure includes four oxide ions, enabling distinct ionic interactions .

- Gallium(III) oxide (Ga₂O₃) is a well-studied semiconductor material with a melting point of 1900°C and a density of 5.88 g/cm³ . Unlike this compound, it lacks alkali or alkaline earth metal ions, which may limit its solubility and catalytic versatility .

Functional and Application Comparisons

- Ionic Conductivity : this compound’s inclusion of sodium ions may enhance ionic conductivity compared to pure Ga₂O₃, making it a candidate for solid-state electrolytes .

- Thermal Stability : Ga₂O₃ exhibits superior thermal stability (melting point: 1900°C) compared to this compound, which lacks documented thermal data. This property positions Ga₂O₃ as preferred for high-temperature electronics .

- Catalytic Potential: Sodium-containing compounds (e.g., sodium phosphates) are widely used in catalysis and buffer solutions. This compound’s sodium content could similarly enable acid-base catalytic activity, though this remains speculative without experimental validation .

Q & A

Q. What established methods are used to synthesize digallium sodium dioxide (Ga₂NaO₂) and verify its purity?

- Methodology : Synthesis typically involves solid-state reactions under controlled atmospheres. For example, gallium oxide (Ga₂O₃) and sodium oxide (Na₂O) precursors are mixed in stoichiometric ratios, heated to 800–1000°C in inert conditions, and annealed to ensure homogeneity .

- Purity Verification : Use X-ray diffraction (XRD) to confirm crystallinity and phase purity, complemented by energy-dispersive X-ray spectroscopy (EDS) for elemental composition analysis. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities .

Q. How is the crystal structure of this compound characterized, and what challenges arise in its refinement?

- Techniques : Single-crystal XRD is preferred for atomic-resolution structural data. Rietveld refinement resolves lattice parameters and occupancy ratios, but gallium’s tendency to form polymorphs (e.g., α-Ga₂O₃ vs. β-Ga₂O₃) requires careful phase identification .

- Challenges : Sodium’s high mobility in oxide frameworks can lead to non-stoichiometric phases, necessitating neutron diffraction for accurate oxygen positioning .

Advanced Research Questions

Q. How can digallium-sodium complexes improve enzymatic digestion efficiency in phosphoproteomics, and what experimental variables must be controlled?

- Application : The digallium complex in PhosphoShield mitigates trypsin’s inefficiency in cleaving phosphorylated peptides by neutralizing phosphate group charges via coordination. This reduces internal salt bridges, improving digestion yields by ~17% for adjacent phosphosites .

- Experimental Design :

- Variables : pH (6–8), gallium-to-phosphate molar ratio (1:1 to 2:1), and incubation time (2–24 hrs).

- Controls : Include non-phosphorylated peptides and gallium-free buffers to isolate the complex’s effect. Validate via LC-MS/MS with spectral counting or label-free quantification .

Q. What strategies resolve contradictions in reported catalytic properties of Ga₂NaO₂ in oxidative reactions?

- Data Conflict Analysis : Discrepancies often arise from surface hydroxylation (e.g., Ga-OH groups altering active sites). Address this by:

Pre-treatment : Anneal samples at 500°C under vacuum to remove adsorbed water.

In situ Characterization : Use operando X-ray absorption spectroscopy (XAS) to monitor Ga coordination changes during catalysis.

Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple surface vs. bulk contributions .

Q. How do computational models guide the optimization of Ga₂NaO₂’s electronic structure for photocatalysis?

- Methodology : Density functional theory (DFT) predicts bandgap tuning via sodium doping. For example, Na incorporation reduces Ga₂O₃’s bandgap from ~4.8 eV to ~3.2 eV, enhancing visible-light absorption.

- Validation : Compare computed band structures with UV-Vis diffuse reflectance spectroscopy (DRS) and photoelectrochemical measurements .

Methodological Guidelines

- Experimental Reproducibility : Document synthesis conditions (e.g., heating rates, gas flow) exhaustively, as minor variations in sodium content (<1 at.%) drastically alter conductivity .

- Data Reporting : Use standardized tables for XRD peaks (e.g., d-spacings, relative intensities) and spectroscopic data (e.g., FTIR band assignments) to facilitate cross-study comparisons .

- Ethical Data Use : Cite primary sources for synthesis protocols and avoid overgeneralizing findings from limited datasets (e.g., claiming universal catalytic activity without multi-cycle testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.